Atevirdine mesylate

Description

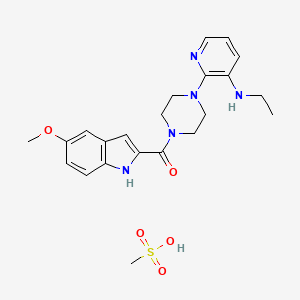

Structure

3D Structure of Parent

Properties

CAS No. |

138540-32-6 |

|---|---|

Molecular Formula |

C22H29N5O5S |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone;methanesulfonic acid |

InChI |

InChI=1S/C21H25N5O2.CH4O3S/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19;1-5(2,3)4/h4-8,13-14,22,24H,3,9-12H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

HKPKBPALSLUFFM-UHFFFAOYSA-N |

SMILES |

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O |

Canonical SMILES |

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

atevirdine atevirdine mesylate U 87201 U 87201E U-87201 U-87201E |

Origin of Product |

United States |

Mechanism of Action and Molecular Basis of Hiv 1 Reverse Transcriptase Inhibition

Direct Binding to Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT)

Atevirdine (B1665816) mesylate functions as a highly specific inhibitor of the human immunodeficiency virus type 1 (HIV-1). nih.gov Its mechanism is initiated by directly binding to the HIV-1 reverse transcriptase (RT) enzyme. nih.govmedchemexpress.comnih.gov As a member of the bisheteroarylpiperazine class of non-nucleoside inhibitors, atevirdine interacts with the enzyme at a site distinct from the active site utilized by nucleoside analogues. nih.gov This direct binding is a hallmark of all NNRTIs, which are a structurally diverse group of small, hydrophobic compounds that all target the same region on the RT enzyme. nih.govnih.gov

Binding Site Characterization: Non-Nucleoside Inhibitor Binding Pocket (NNIBP)

Atevirdine and other NNRTIs bind to a single, specific site on the RT enzyme known as the Non-Nucleoside Inhibitor Binding Pocket (NNIBP). nih.govnih.gov This allosteric pocket is absent in the unliganded, or apo, form of the enzyme and is formed upon inhibitor binding. frontiersin.org The NNIBP is located approximately 10 angstroms away from the polymerase catalytic active site. nih.govnih.gov

The NNIBP is a predominantly hydrophobic pocket situated within the p66 subunit of the p66/p51 heterodimeric RT enzyme. nih.govnih.gov The binding of NNRTIs like atevirdine to this pocket is driven by interactions with the amino acid residues that form it. nih.gov This pocket is located in the "palm" subdomain of the p66 subunit, a region critical for the enzyme's polymerase function. nih.gov The interaction within this hydrophobic pocket stabilizes a conformational change that ultimately inhibits the enzyme's function. nih.gov

| Binding Site Feature | Description |

| Name | Non-Nucleoside Inhibitor Binding Pocket (NNIBP) |

| Location | p66 subunit of HIV-1 Reverse Transcriptase |

| Distance from Active Site | Approximately 10 Å |

| Nature | Hydrophobic |

| Inhibition Type | Allosteric, Non-Competitive |

Conformational Changes Induced in RT upon Inhibitor Binding

Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), binds to an allosteric site on the p66 subunit of the HIV-1 reverse transcriptase (RT) heterodimer. nih.gov This binding event induces significant conformational changes in the enzyme's structure, which are critical to its inhibitory effect. nih.gov The NNRTI binding pocket (NNIBP) is not pre-formed in the unliganded, or free, enzyme. nih.govyoutube.com Instead, the binding of the inhibitor itself creates the pocket. youtube.com

Upon binding, atevirdine and other NNRTIs cause both short-range and long-range structural distortions within the RT enzyme. nih.gov A primary short-range effect is the reorientation of the side chains of key amino acid residues, notably tyrosine 181 (Tyr181) and tyrosine 188 (Tyr188). nih.gov In the absence of an inhibitor, these side chains point into the protein's hydrophobic core; however, upon inhibitor binding, they rotate outward to create the space that accommodates the drug molecule. nih.gov This movement is a hallmark of NNRTI interaction. The binding also induces a more rigid conformation in the thumb subdomain of the RT, which impedes the process of DNA synthesis. researchgate.net These conformational shifts ultimately distort the geometry of the DNA polymerase active site and displace the 3'-end of the primer away from the catalytic residues, thereby blocking viral DNA synthesis. nih.govnih.gov

Specific Amino Acid Residues Involved in Binding Interactions

The binding of atevirdine within the NNIBP is stabilized by a network of interactions with specific amino acid residues that line this hydrophobic pocket. researchgate.netnih.gov While crystal structures specific to atevirdine are not as extensively detailed as for other NNRTIs, data from closely related compounds like delavirdine (B1662856) provide significant insight into the critical interactions. The stabilization is achieved through a combination of hydrogen bonds and hydrophobic forces. nih.govresearchgate.net Key residues that constitute the pocket and are involved in these interactions include Lys101, Lys103, Val106, Tyr181, Tyr188, Trp229, and Pro236. nih.govresearchgate.netsemanticscholar.org

Hydrogen bonds play a crucial role in anchoring the inhibitor within the binding pocket. For delavirdine, a compound structurally related to atevirdine, a significant hydrogen bonding interaction occurs with the main chain of lysine (B10760008) 103 (Lys103). nih.gov This type of interaction with main-chain atoms is particularly important as it is less susceptible to disruption by single side-chain mutations. nih.gov The charged residues within the pocket, including Lys101 and Lys103, contribute to a network of electrostatic forces and hydrogen bonds that stabilize the inhibitor-enzyme complex. researchgate.netnih.gov For some NNRTIs, hydrogen bonds are also formed with the carbonyl group of Lys101. nih.gov

The NNIBP is a predominantly hydrophobic environment, and hydrophobic interactions are the primary force stabilizing the binding of NNRTIs. nih.gov Atevirdine's structure allows it to engage in extensive hydrophobic contacts. Analysis of the closely related inhibitor delavirdine reveals significant hydrophobic interactions between the inhibitor's indole (B1671886) ring and proline 236 (Pro236). nih.gov This interaction is critical for stabilizing the complex. nih.gov Other residues contributing to the hydrophobic environment and forming van der Waals interactions include Leu100, Val106, Val179, Tyr181, Trp229, and Leu234. researchgate.net The aromatic rings of the inhibitor often form stacking interactions with the side chains of aromatic residues like Tyr181, Tyr188, and Trp229, further securing the inhibitor in its binding site. researchgate.net

Interactive Data Tables

Table 1: Key Amino Acid Residues and Their Interactions with Atevirdine Analogs This table summarizes the types of interactions observed between key amino acid residues in the HIV-1 RT binding pocket and NNRTI inhibitors structurally similar to Atevirdine.

| Residue | Type of Interaction | Role in Binding | Reference |

| Lys103 | Hydrogen Bonding | Forms H-bond with the inhibitor, anchoring it in the pocket. | nih.gov |

| Pro236 | Hydrophobic Interaction | Engages in extensive hydrophobic contacts, stabilizing the complex. | nih.gov |

| Tyr181 | Hydrophobic/Stacking | Side chain rotates to form the pocket; stacks with inhibitor's aromatic rings. | nih.govresearchgate.net |

| Tyr188 | Hydrophobic/Stacking | Side chain rotates to form the pocket; stacks with inhibitor's aromatic rings. | nih.govresearchgate.net |

| Lys101 | Hydrogen Bonding | Contributes to electrostatic stabilization and can form H-bonds. | researchgate.netnih.gov |

| Val106 | Hydrophobic Interaction | Forms van der Waals contacts with the inhibitor. | nih.govresearchgate.net |

| Trp229 | Hydrophobic/Stacking | Stacks with the inhibitor's aromatic rings. | researchgate.net |

Specificity of Inhibition: HIV-1 RT versus HIV-2 RT and Human Cellular DNA Polymerases

A defining characteristic of atevirdine and other NNRTIs is their high specificity for HIV-1 RT. nih.govnih.gov These compounds are largely ineffective against the reverse transcriptase of HIV-2. nih.govaidsmap.com The genomes of HIV-1 and HIV-2 are more than 55% different, leading to significant structural distinctions in their respective enzymes. aidsmap.comnews-medical.net The NNRTI binding pocket of HIV-2 RT is structurally different and more constricted compared to that of HIV-1 RT. nih.gov Key amino acid substitutions in the HIV-2 RT pocket, such as at positions 101, 106, 138, 181, 188, and 190, result in the loss of crucial inhibitor contacts or the destabilization of the pocket, thereby preventing effective binding of NNRTIs like atevirdine. nih.gov

Furthermore, atevirdine demonstrates a high degree of specificity for the viral enzyme over host cellular DNA polymerases (e.g., polymerases α, β, γ). psu.edunih.gov The allosteric binding site targeted by NNRTIs is a unique feature of HIV-1 RT and is not present in human DNA polymerases. nih.gov This lack of a corresponding binding site on human polymerases means that atevirdine does not significantly inhibit their function. nih.gov This specificity is a key reason for the generally lower cellular toxicity of NNRTIs compared to nucleoside reverse transcriptase inhibitors (NRTIs), which, as substrate analogs, have a higher potential to interfere with host cell DNA synthesis. psu.edufiocruz.br

Table 2: Specificity Profile of Atevirdine This table outlines the inhibitory activity of Atevirdine against different types of polymerases.

| Target Enzyme | Inhibitory Activity | Rationale for Specificity | Reference |

| HIV-1 Reverse Transcriptase | High | Binds effectively to a specific allosteric hydrophobic pocket. | nih.govnih.gov |

| HIV-2 Reverse Transcriptase | Inactive / Very Low | Structural differences in the binding pocket prevent effective binding. | nih.govaidsmap.com |

| Human Cellular DNA Polymerases | No Significant Inhibition | The allosteric NNRTI binding pocket is absent in human polymerases. | nih.govnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Early SAR Discoveries in Bisheteroarylpiperazine (BHAP) Compounds

Initial investigations into the BHAP class, which includes Atevirdine (B1665816) and the structurally related Delavirdine (B1662856), established several foundational SAR principles. nih.govbenthamdirect.com A key early finding was the high specificity of these compounds for HIV-1 RT, with negligible activity against the HIV-2 RT enzyme. nih.gov This specificity was traced to differences in the amino acid residues lining the allosteric binding pocket.

Impact of Chemical Modifications on RT Inhibition

Systematic modification of the Atevirdine scaffold has provided a detailed understanding of how different structural components contribute to its antiretroviral activity.

While the term "N11-position" is not standard, modifications to the various nitrogen atoms within the Atevirdine structure are critical to its activity. The key nitrogen is on the pyridine (B92270) ring, bearing an alkylamino substituent. The nature of this substituent profoundly impacts both potency and metabolic stability. The major metabolic pathway for Atevirdine involves the oxidative N-dealkylation of the ethylamino group on the pyridine ring. nih.gov This metabolic vulnerability spurred research into modifications at this position to enhance the drug's pharmacokinetic profile.

The size and nature of the alkyl group on the pyridinyl amino substituent directly influence inhibitory potency. Studies on related series of compounds have shown a clear trend where bulkier alkyl groups can enhance activity. For a series of (alkylamino)methylene analogues, the inhibitory potency was found to decrease in the order of isopropylamino > n-propylamino > methylamino > ethylamino. researchgate.net This suggests that the size and shape of the alkyl group are fine-tuned for optimal hydrophobic interactions within the binding pocket.

Furthermore, increasing the steric bulk at this position can shield the nitrogen from metabolic enzymes. Replacing the ethyl or isopropylamino substituents with a more sterically hindered tert-butylamino group was shown to prevent metabolic degradation while retaining significant inhibitory activity in both enzymatic and cell culture assays. nih.gov

Table 1: Effect of Alkylamino Group on Inhibitory Potency in a Related NNRTI Series Data illustrates general trends observed in related compound series.

| Linker Group | Relative Potency |

|---|---|

| Isopropylamino | Most Potent |

| n-Propylamino | High Potency |

| Methylamino | Moderate Potency |

| Ethylamino | Lower Potency |

| Cyclopropylamino | Lower Potency |

Source: Adapted from literature on modified CH-diarylpyrimidines. researchgate.net

Although Atevirdine contains an indole (B1671886) ring, research into replacing this moiety has been crucial for developing more potent analogues. The indole ring serves as one of the "wings" of the butterfly-shaped molecule. Modifications, particularly at the 5-position of this ring, have led to significant improvements in activity.

A prime example is the development of the second-generation clinical candidate U-90152S. nih.gov In this analogue, the 5-methoxy group of the parent structure was replaced with a 5-methanesulfonamido group. ncats.ionih.gov This substitution resulted in a substantial increase in potency against HIV-1 RT. The electron-withdrawing sulfonamide group is believed to form more favorable interactions within the binding pocket compared to the methoxy (B1213986) group. This discovery highlighted the importance of the electronic properties of substituents on the indole ring. While not a direct ring replacement, this key substituent modification demonstrates the sensitivity of this part of the molecule to structural changes. In other NNRTI classes, the principle of replacing entire ring systems, such as substituting a benzoxazinone (B8607429) ring with an indolin-2-one ring, has also proven successful in generating highly active compounds. nih.gov

Table 2: Comparison of Indole-Substituted BHAP Analogues

| Compound | Indole Ring Substituent | Key Feature |

|---|---|---|

| Atevirdine | 5-Methoxy | First-generation compound. ncats.io |

| U-90152S | 5-Methanesulfonamido | Second-generation candidate with enhanced potency. ncats.ionih.gov |

The pyridyl moiety acts as the second critical heteroaromatic wing of the BHAP structure. The amino group on the pyridine ring is considered crucial for enhancing anti-HIV activity. nih.gov As discussed, the alkyl substituent on this amino group is a primary site for metabolism. nih.gov

To circumvent this metabolic instability, researchers explored replacing the entire 3-alkylamino substituent with an alkoxy group. nih.gov This modification successfully blocked the N-dealkylation pathway and yielded analogues that retained potent inhibitory activity against HIV-1 RT. This demonstrates that while a substituent is needed at this position for activity, it does not strictly need to be an alkylamino group, providing flexibility for molecular design aimed at improving drug-like properties.

Design Principles for Novel NNRTIs based on Atevirdine Mesylate Analogues

The extensive SAR studies on Atevirdine and its analogues have furnished several key principles for the rational design of new and improved NNRTIs:

Preserve the Core Scaffold: The fundamental bisheteroarylpiperazine structure is essential for correctly orienting the molecule within the allosteric binding pocket of HIV-1 RT. benthamdirect.comfrontiersin.org

Optimize the Indole Moiety: The indole "wing" is highly sensitive to substitution. Introducing small, electron-withdrawing groups at the 5-position, such as a methanesulfonamido group, can significantly enhance binding affinity and potency over the original methoxy group. ncats.ionih.gov

Enhance Metabolic Stability via the Pyridyl Moiety: The primary metabolic liability, N-dealkylation at the pyridine ring's amino substituent, can be addressed by increasing the steric bulk of the alkyl group (e.g., using a tert-butyl group) or by bioisosteric replacement of the alkylamino group with an alkoxy group. nih.gov

Targeting Resistance: The design of novel analogues must account for common resistance mutations (e.g., Y181C). Strategies include designing flexible molecules that can adapt to changes in the binding pocket's shape and size or targeting highly conserved amino acid residues within the pocket. researchgate.netnih.gov

These principles, derived from the systematic dissection of the Atevirdine structure, continue to guide the development of next-generation NNRTIs with the goal of achieving higher potency, improved pharmacokinetic profiles, and broader activity against resistant viral strains. frontiersin.orgacs.org

Comparative SAR Analysis with Other NNRTI Chemotypes

The structure-activity relationship (SAR) of atevirdine and its bis(heteroaryl)piperazine (BHAP) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is best understood when contextualized against other major NNRTI chemotypes. nih.gov Different chemical scaffolds interact with the allosteric NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) in distinct ways, leading to variations in potency, resistance profiles, and metabolic stability. nih.govfrontiersin.org Key NNRTI classes for comparison include diarylpyrimidines (DAPY), such as etravirine (B1671769) and rilpivirine (B1684574), and first-generation NNRTIs like nevirapine (B1678648).

Atevirdine belongs to the BHAP class, characterized by a central piperazine (B1678402) ring linking two heteroaromatic systems—an indole and a pyridine ring. nih.govnih.gov The SAR for this class highlights the importance of specific substitutions on these rings for optimal activity.

BHAP (e.g., Atevirdine, Delavirdine) SAR Insights

The core structure of BHAPs like atevirdine and its close analog delavirdine features a piperazine core connecting an indole-2-carbonyl moiety and a substituted pyridine ring. nih.govnih.gov

Indole Ring: Substitutions on the indole ring significantly influence antiviral activity. For instance, the 5-methanesulfonamido group in delavirdine (a second-generation BHAP) enhances potency compared to earlier analogs. nih.gov

Pyridine Ring: The substituent at the 3-position of the pyridine ring is crucial. In atevirdine, an ethylamino group occupies this position. Studies have shown that modifying this group, for example, to an isopropylamino group (as in delavirdine), is well-tolerated. nih.gov However, this site is also a primary location for metabolic oxidation, leading to N-dealkylation. nih.gov Efforts to improve metabolic stability involved replacing this alkylamino group with alkoxy or tert-butylamino substituents, which in some cases, maintained or improved inhibitory activity while enhancing stability. nih.gov

Piperazine Core: The piperazine itself is a critical linker, and modifications to it, such as replacing it with a 4-(alkylamino)piperidine (AAP-BHAPs), have been shown to yield compounds with activity against NNRTI-resistant HIV-1 variants. nih.gov

The following table summarizes key SAR findings for the BHAP class.

| Structural Region | Substituent/Modification | Impact on Activity/Metabolism | Reference |

| Indole Ring | 5-Methanesulfonamido | Enhances antiviral potency. | nih.gov |

| Pyridine Ring | 3-Ethylamino or 3-Isopropylamino | Critical for activity; primary site of metabolic oxidation. | nih.gov |

| 3-Alkoxy or 3-tert-butylamino | Can enhance metabolic stability while retaining activity. | nih.gov | |

| Central Core | Replacement of piperazine with 4-(alkylamino)piperidine | Can confer activity against NNRTI-resistant viral strains. | nih.gov |

Comparison with Diarylpyrimidines (DAPY)

The DAPY series, which includes etravirine and rilpivirine, represents a class of highly flexible NNRTIs. frontiersin.orgnih.gov This flexibility is a key distinction from the more rigid structure of many first-generation NNRTIs.

Structural Framework: DAPY compounds possess a central pyrimidine (B1678525) ring connected to two aryl wings. This "butterfly-like" structure allows them to adopt multiple conformations within the binding pocket, enabling them to maintain activity against mutant RT enzymes where first-generation drugs fail. frontiersin.org

SAR of DAPYs: The SAR for DAPYs is complex. Substituents on the aryl wings are critical. For example, the cyanovinyl phenyl group found in early DAPY analogs was important for π-π interactions with aromatic residues in the binding pocket like Y181 and Y188. frontiersin.org Concerns about the reactivity of this group led to its replacement with cyano-naphthyl or indolizine (B1195054) moieties, which retained potent activity. frontiersin.org

Flexibility vs. Rigidity: Unlike the relatively rigid BHAP scaffold, the torsional flexibility of the DAPY core allows these inhibitors to reposition and re-establish binding interactions even when mutations occur in the binding pocket. nih.gov This is a primary reason for their improved resistance profile compared to earlier NNRTIs. nih.gov

Comparison with First-Generation NNRTIs (e.g., Nevirapine)

Nevirapine, a tricyclic dibenzodiazepine, was the first NNRTI approved for clinical use. nih.govacs.org

Structural Framework: Nevirapine has a rigid, butterfly-like shape that binds in a specific conformation to the NNRTI binding pocket. frontiersin.org

SAR of Nevirapine: The SAR for nevirapine is well-defined. The tricyclic core is essential for activity. Modifications to the peripheral rings can modulate potency and the resistance profile, but the core's rigidity makes it highly susceptible to resistance from single-point mutations like K103N or Y181C, which alter the shape of the binding pocket. nih.gov

Comparative Binding: While both BHAPs and nevirapine interact with key residues in the binding pocket, the BHAP structure allows for different interaction points. For instance, molecular modeling of other NNRTI classes like pyrazinones shows strong hydrogen bonds with the backbone of K101, an interaction that contributes significantly to binding affinity. acs.org The BHAP structure, with its hydrogen bond donors and acceptors on the indole and pyridine rings, engages in a distinct but similarly crucial set of interactions.

The table below provides a comparative overview of these NNRTI chemotypes.

| Chemotype Class | Representative Drug(s) | Core Structural Feature | Key SAR/Design Feature | Advantage/Disadvantage | Reference |

| Bis(heteroaryl)piperazine (BHAP) | Atevirdine, Delavirdine | Piperazine linking indole and pyridine | Substitutions on indole and pyridine rings modulate potency and metabolism. | Potent but susceptible to metabolic oxidation at the pyridine ring. | nih.govnih.gov |

| Diarylpyrimidine (DAPY) | Etravirine, Rilpivirine | Central pyrimidine with two aryl wings | High torsional flexibility allows adaptation to mutant binding pockets. | Broad resistance profile. | frontiersin.orgnih.gov |

| Tricyclic (e.g., Nevirapine type) | Nevirapine | Rigid tricyclic dibenzodiazepine | Rigid structure fits into the wild-type binding pocket. | Prone to rapid resistance from single-point mutations. | nih.govfrontiersin.org |

Molecular Dynamics and Structural Biology of Atevirdine Mesylate Rt Complexes

X-ray Crystallography of RT-Inhibitor Complexes

X-ray crystallography has been a cornerstone in understanding how non-nucleoside reverse transcriptase inhibitors (NNRTIs) function, providing atomic-level snapshots of the enzyme-inhibitor complex. nih.gov While a specific crystal structure for Atevirdine (B1665816) in complex with RT is not as commonly cited as for other NNRTIs, the wealth of data from related compounds provides a clear framework for its binding mechanism. The first three-dimensional structure of RT complexed with an NNRTI, nevirapine (B1678648), revealed an allosteric binding pocket approximately 10 Å away from the polymerase active site. frontiersin.org This pocket, known as the NNRTI-binding pocket (NNIBP), is absent in the unliganded (apo) form of the enzyme. frontiersin.org

Crystallographic studies of various NNRTIs bound to RT have elucidated a common binding motif. NNRTIs, including the class to which Atevirdine belongs, insert into a hydrophobic, allosteric pocket in the p66 subunit of RT. rsc.org Although chemically diverse, many NNRTIs adopt a 'butterfly' or 'horseshoe' conformation to fit within this pocket. rsc.org

The binding of these inhibitors is primarily driven by hydrophobic interactions with the pocket's lining, which is composed of both aromatic and aliphatic amino acid residues. Key residues that are consistently identified in NNRTI binding include Leu100, Lys101, Val106, Phe227, Trp229, Leu234, and Tyr181/Tyr188. nih.govnih.gov For instance, the crystal structure of RT with delavirdine (B1662856) (PDB ID: 1KLM), a compound structurally related to Atevirdine, shows the inhibitor positioned deep within this pocket, making extensive contact with these residues. nih.gov The binding mode typically involves π-π stacking interactions with the aromatic side chains of residues like Tyr188 and Trp229. nih.gov

| Residue | Typical Interaction Type | Reference |

|---|---|---|

| Tyr181, Tyr188 | Aromatic (π-π stacking), Hydrophobic | nih.gov |

| Trp229, Phe227 | Aromatic (π-π stacking), Hydrophobic | nih.gov |

| Lys101, Lys103 | Hydrogen bonding, Pocket Entrance | nih.gov |

| Leu100, Val106, Val179 | Hydrophobic, van der Waals | nih.govresearchgate.net |

| Pro236 | Hydrophobic | nih.gov |

The binding of an NNRTI into the pre-formed pocket induces significant local and global conformational changes in the RT enzyme. nih.gov Upon binding, the side chains of key residues within the NNIBP, such as Tyr181 and Tyr188, reorient to accommodate the inhibitor. nih.gov This induced fit creates a tightly bound complex.

More profound changes occur in structural elements that are critical for the enzyme's catalytic function. NNRTI binding deforms the "primer grip," a structural motif responsible for correctly positioning the primer strand of the DNA at the polymerase active site. nih.gov This distortion affects the geometry of the catalytic triad (B1167595) (Asp110, Asp185, Asp186), rendering the enzyme catalytically incompetent. nih.gov This allosteric inhibition mechanism, where binding at one site affects function at a distant site, is a hallmark of NNRTI action. frontiersin.org The binding event essentially locks the enzyme, particularly the thumb subdomain, in a hyperextended and catalytically unproductive conformation, a mechanism sometimes referred to as "molecular arthritis." nih.gov

Computational Modeling and Docking Studies

Computational techniques are vital for exploring the interactions of Atevirdine mesylate at a dynamic level, complementing the static snapshots from crystallography. These methods allow for the prediction of binding modes, simulation of the complex's behavior over time, and the development of models that correlate chemical structure with antiviral activity. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies consistently place Atevirdine within the hydrophobic NNIBP of HIV-1 RT, in a manner analogous to other first-generation NNRTIs. rsc.orgnih.gov The predicted poses show the planar indole (B1671886) and pyridine (B92270) rings of Atevirdine forming favorable hydrophobic and aromatic stacking interactions with residues like Tyr181, Tyr188, and Phe227.

The methanesulfonate (B1217627) (mesylate) salt form does not typically participate directly in binding within the hydrophobic pocket but enhances the compound's solubility. The key interactions are established by the parent Atevirdine molecule. Docking algorithms can predict binding energies, which help in ranking potential inhibitors. While specific binding energy values for Atevirdine vary between studies and scoring functions, they are consistent with it being a potent inhibitor. nih.gov These predictive models are crucial for virtual screening campaigns aimed at discovering new NNRTIs. nih.gov

Simulations can track the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between Atevirdine and the NNIBP residues over nanoseconds of simulation time. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations indicates that the inhibitor remains stably bound in the pocket, and it highlights which parts of the protein become more rigid or flexible upon binding. nih.govmdpi.com

| Parameter | Description | Typical Finding for NNRTI-RT Complex | Reference |

|---|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the protein backbone from its initial structure over time. | Reaches a stable plateau, indicating the complex is structurally stable. | nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Reduced fluctuation in the NNIBP and thumb/fingers subdomains upon inhibitor binding. | nih.gov |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein maintains its overall fold without unfolding. | nih.gov |

| Interaction Energy | Calculates the binding free energy between the ligand and protein (e.g., via MM/PBSA). | Consistently negative (favorable) values, confirming strong binding. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structures of a series of compounds to their biological activity. rsc.org For NNRTIs like Atevirdine, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) are particularly powerful. nih.gov

CoMFA aligns a set of molecules (e.g., a series of Atevirdine analogs) and calculates their steric and electrostatic fields at various points on a 3D grid. nih.gov The model then uses statistical methods to find a correlation between variations in these fields and the observed inhibitory activity (e.g., IC₅₀ values). The results are often visualized as contour maps, which highlight regions where modifying the chemical structure could enhance or diminish activity. For example, a CoMFA map might show that adding a bulky group in one region (favorable steric field) or an electronegative group in another (favorable electrostatic field) would likely increase the compound's potency. These models have been instrumental in guiding the synthesis of second and third-generation NNRTIs with improved activity and resistance profiles. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique utilized to probe the interactions between ligands, such as this compound, and their protein targets at an atomic level. In the context of the this compound-Reverse Transcriptase (RT) complex, NMR studies, particularly those focusing on the active form of the drug, delavirdine, have provided significant insights into the binding mechanism and the conformational changes induced in the enzyme upon inhibitor binding.

Researchers have employed Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to investigate the binding of a range of non-nucleoside reverse transcriptase inhibitors (NNRTIs), including delavirdine, to HIV-1 RT. nih.gov These experiments typically involve the use of a selectively labeled protein, for instance, with ¹³C-labeled methyl groups of methionine residues in the p66 subunit of RT. By comparing the HSQC spectra of the protein in its free (apo) state and when complexed with the inhibitor, specific chemical shift perturbations can be identified. These changes in the chemical environment of atomic nuclei serve as sensitive reporters of ligand binding and the resulting structural alterations in the protein. nih.govresearchgate.net

A notable finding from such NMR studies is the significant chemical shift perturbation of the methionine-230 (M230) residue in the p66 subunit of RT upon binding to NNRTIs. nih.govresearchgate.net The M230 residue is situated in proximity to the NNRTI binding pocket, and its chemical shift has been shown to be a valuable indicator of the inhibitor's efficacy. The magnitude of the chemical shift change of the M230 resonance has been correlated with the anti-HIV-1 activity of the NNRTI, suggesting that the conformational state of this region of the protein is critical for the inhibitory action. nih.govresearchgate.net

The analysis of the ¹³C chemical shifts of M230 provides information about the conformational dynamics of the enzyme. Specifically, it can reflect the equilibrium between different conformational states, such as the "open" and "closed" forms of the RT enzyme. nih.gov It has been observed that more potent NNRTIs tend to favor the open conformation of HIV-1 RT. While detailed NMR structural determination of the this compound-RT complex is not extensively documented in publicly available literature, the data from studies on delavirdine and other NNRTIs provide a strong framework for understanding its mode of action.

Below is a data table summarizing the key findings from NMR studies on the interaction of delavirdine (the active form of this compound) with HIV-1 RT.

| NMR Parameter | Observation | Significance |

| Technique | ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy | Allows for the monitoring of chemical shift changes in specific ¹³C-labeled amino acid residues of the protein upon ligand binding. |

| Key Residue Monitored | Methionine-230 (M230) in the p66 subunit of Reverse Transcriptase | Experiences significant chemical shift perturbations upon delavirdine binding, indicating its proximity to the NNRTI binding pocket and its role as a conformational probe. nih.govresearchgate.net |

| Chemical Shift Perturbation | The ¹³C chemical shift of the M230 methyl group is altered in the presence of delavirdine. | The extent of this shift correlates with the inhibitory activity of the NNRTI, suggesting it reflects a functionally important conformational change in the enzyme. nih.govresearchgate.net |

| Inferred Structural Change | The binding of delavirdine influences the conformational equilibrium of HIV-1 RT. | The interaction contributes to stabilizing a specific conformation of the enzyme that is less competent for its catalytic function. |

Enzyme Kinetics and Mechanistic Elucidation of Rt Inhibition

Characterization of RT Enzyme Inhibition Kinetics

Atevirdine (B1665816) mesylate acts as a non-competitive inhibitor of HIV-1 RT with respect to both the deoxynucleotide triphosphate (dNTP) substrate and the template-primer. This mode of inhibition signifies that atevirdine does not bind to the active site of the enzyme but rather to an allosteric site. The binding of atevirdine to this secondary site induces conformational changes in the enzyme that ultimately impair its ability to catalyze the polymerization of viral DNA.

Inhibitory Concentrations (IC50 and IC90) against HIV-1 RT

The potency of atevirdine mesylate in inhibiting HIV-1 replication in vitro is quantified by its 50% inhibitory concentration (IC50). Studies on clinical isolates of HIV-1 have shown that atevirdine exhibits a median IC50 of 0.74 µM, with a range of 0.06 to 1.60 µM. Notably, cross-resistance was not observed in zidovudine- or didanosine-resistant isolates.

Specific IC90 values, the concentration required to inhibit 90% of viral replication, for this compound are not consistently reported in the available scientific literature.

| Parameter | Value | Cell Type/Assay Condition | Source |

|---|---|---|---|

| IC50 (Median) | 0.74 µM | Clinical isolates of HIV-1 | nih.gov |

| IC50 (Range) | 0.06 - 1.60 µM | Clinical isolates of HIV-1 | nih.gov |

Time-Dependent Inhibition and Inactivation Mechanisms

The interaction of NNRTIs with HIV-1 RT can be a time-dependent process. While specific studies detailing the time-dependent inhibition and inactivation mechanisms of this compound are limited, the general model for NNRTIs suggests that the binding process can be slow. This may be due to the multi-step binding mechanism, which includes the initial formation of a loose complex followed by a slower conformational change that "locks" the inhibitor into the binding pocket. This can result in a time-dependent increase in the level of inhibition as more enzyme molecules become inactivated. The development of resistance to atevirdine has been associated with specific mutations in the RT enzyme, such as K103N and Y181C, which can alter the binding kinetics and reduce the inhibitory effect of the drug over time. nih.gov

Allosteric Modulation Effects on RT Catalytic Activity

This compound functions as an allosteric modulator of HIV-1 RT. Its binding to the NNRTI binding pocket, which is distinct from the active site, induces significant conformational changes in the enzyme. These structural alterations affect the catalytic activity of RT by distorting the geometry of the substrate-binding site and the positioning of key catalytic residues. nih.gov

The allosteric inhibition by NNRTIs like atevirdine can lead to a "molecular arthritis" effect, where the flexibility of the enzyme's subdomains, particularly the "thumb" and "fingers," is restricted. nih.gov This reduced flexibility impairs the enzyme's ability to properly bind and process the nucleic acid template and incoming dNTPs, thereby inhibiting DNA synthesis. The binding of an NNRTI can force the thumb subdomain into a hyperextended and open position, which is not conducive to catalysis. nih.gov This allosteric mechanism is a hallmark of the NNRTI class of drugs and is the basis for the inhibitory action of this compound on HIV-1 RT.

Molecular Mechanisms of Drug Resistance to Atevirdine Mesylate

Emergence of Resistance-Associated Mutations in HIV-1 RT

The development of drug resistance is a consequence of the inherent characteristics of HIV-1 replication and the principles of natural selection. youtube.com The HIV-1 reverse transcriptase is an error-prone enzyme, lacking a proofreading mechanism, which leads to a high mutation rate during the conversion of the viral RNA genome into DNA. youtube.comalliedacademies.org This results in a diverse population of viral variants, or quasispecies, within an infected individual, some of which may harbor mutations that confer reduced susceptibility to antiviral drugs even before treatment begins. nih.gov

When an NNRTI like Atevirdine (B1665816) is introduced, it exerts a strong selective pressure on this viral population. nih.gov Variants that are susceptible to the drug are suppressed, while those with resistance-associated mutations (RAMs) in the RT enzyme can continue to replicate. nih.govyoutube.com Over time, these resistant variants become the dominant viral population, leading to virological failure of the treatment regimen. nih.gov A single mutation within the NNRTI-binding pocket can be sufficient to confer high-level resistance. nih.gov Studies have shown that resistance can emerge rapidly, particularly in the context of incomplete viral suppression. nih.gov

Characterization of Key Resistance Mutations within the NNIBP

Resistance mutations to NNRTIs are located within or near the drug's allosteric binding site, a hydrophobic pocket in the p66 subunit of the HIV-1 RT, distinct from the active site for nucleosides. nih.govmedscape.com These mutations are broadly classified as major or minor, based on their impact on drug susceptibility.

Major mutations independently cause significant reductions in susceptibility to one or more NNRTIs. Among the most prevalent and clinically significant are K103N, Y181C, and G190A. medscape.comnih.gov

K103N (Lysine to Asparagine at codon 103): This is one of the most common NNRTI resistance mutations. medscape.comstanford.edu It is frequently selected in patients failing regimens containing efavirenz (B1671121) or nevirapine (B1678648). medscape.comstanford.edu The K103N mutation can reduce susceptibility to nevirapine and delavirdine (B1662856) (a compound structurally related to atevirdine) by as much as 50-fold. nih.gov Its high prevalence is attributed to the fact that it confers high-level resistance without significantly impairing the virus's replication fitness. medscape.com

Y181C (Tyrosine to Cysteine at codon 181): This mutation is commonly selected by nevirapine and confers high-level resistance (50- to 100-fold) to both nevirapine and delavirdine. nih.gov The presence of Y181C is a major obstacle for many NNRTIs. frontiersin.org

G190A (Glycine to Alanine at codon 190): The G190A mutation is selected in patients receiving nevirapine and efavirenz and is known to cause more than 50-fold reduced susceptibility to nevirapine. medscape.comstanford.edu While it has a significant impact on resistance, it may also lead to lower viral replication fitness compared to wild-type or other mutant strains. medscape.com In long-term therapy, the frequency of G190A may increase while K103N decreases. nih.govnih.gov

| Mutation | Amino Acid Change | Impact on NNRTI Susceptibility | Associated Drugs |

|---|---|---|---|

| K103N | Lysine (B10760008) → Asparagine | Confers high-level resistance; reduces nevirapine and delavirdine susceptibility ~50-fold. nih.gov | Nevirapine, Efavirenz stanford.edu |

| Y181C | Tyrosine → Cysteine | Confers very high-level resistance (50-100-fold) to nevirapine and delavirdine. nih.gov | Nevirapine, Etravirine (B1671769), Rilpivirine (B1684574) stanford.edu |

| G190A | Glycine → Alanine | Confers >50-fold reduced susceptibility to nevirapine. stanford.edu | Nevirapine, Efavirenz stanford.edu |

L100I (Leucine to Isoleucine at codon 100): This mutation is rarely found in isolation. stanford.edu However, when combined with the K103N mutation, it results in greater than 50-fold reduced susceptibility to both nevirapine and efavirenz. stanford.edu

K101P (Lysine to Proline at codon 101): The K101P mutation is nonpolymorphic and requires two base-pair changes, making it less common. stanford.eduhivdb.org By itself, it can significantly reduce susceptibility to nevirapine, efavirenz, and rilpivirine by more than 20-fold. stanford.edu

| Mutation | Amino Acid Change | Impact on NNRTI Susceptibility | Notes |

|---|---|---|---|

| L100I | Leucine → Isoleucine | In combination with K103N, causes >50-fold reduced susceptibility to nevirapine and efavirenz. stanford.edu | Rarely occurs in isolation. stanford.edu |

| K101P | Lysine → Proline | Alone, reduces nevirapine and efavirenz susceptibility >20-fold. stanford.edu | An uncommon mutation selected by several NNRTIs. stanford.eduhivdb.org |

Structural Basis of Drug Resistance

The molecular basis for NNRTI resistance lies in how these mutations affect the structure of the reverse transcriptase enzyme and its interaction with the inhibitor. nih.gov Structural studies of wild-type and mutant RT enzymes have provided detailed insights into these mechanisms. nih.govresearchgate.net

Resistance mutations can induce conformational changes in the RT enzyme that are detrimental to drug binding. nih.govnih.gov These changes can be either localized to the binding pocket or propagated over longer distances within the protein structure. nih.gov

The ultimate effect of resistance mutations is the disruption of the precise interactions required for potent inhibitor binding. nih.govresearchgate.net This can occur through several mechanisms:

Steric Hindrance: Some mutations introduce bulkier amino acid side chains into the binding pocket, physically clashing with the inhibitor and preventing it from adopting its optimal binding conformation.

Loss of Key Interactions: The Y181C mutation is a classic example of resistance caused by the loss of a critical interaction. nih.gov The tyrosine residue's aromatic ring forms favorable pi-stacking interactions with the aromatic rings of many NNRTIs. nih.gov Replacing it with a smaller cysteine residue eliminates this crucial contact point, drastically reducing binding affinity. nih.gov

Altering Pocket Shape and Chemistry: Mutations can collectively change the size, shape, and hydrophobic character of the NNRTI binding pocket. These alterations can lead to a less complementary fit for the drug, weakening the van der Waals and hydrophobic interactions that are essential for tight binding. nih.gov This reduced binding affinity allows the enzyme to continue its function even in the presence of the drug. nih.gov

Cross-Resistance Patterns with Other NNRTIs

The development of resistance to one NNRTI often leads to cross-resistance to other drugs within the same class. This is a significant clinical challenge. For first-generation NNRTIs like atevirdine, nevirapine, and delavirdine, cross-resistance is largely dictated by a few key mutations in the NNRTI-binding pocket of the reverse transcriptase enzyme.

A single amino acid substitution can be sufficient to confer high-level resistance to multiple first-generation NNRTIs. nih.gov The most predominant of these mutations is the K103N substitution. nih.gov This mutation is frequently observed in patients failing therapy with efavirenz and also confers resistance to nevirapine and delavirdine, indicating broad cross-resistance among the first-generation agents. nih.govnih.gov Another critical mutation, Y181C , is commonly selected by nevirapine and results in very high-level resistance to both nevirapine and delavirdine. nih.govnih.gov While the Y181C mutation has a lesser impact on efavirenz susceptibility, its presence still compromises the effectiveness of salvage therapies involving other first-generation NNRTIs. nih.gov

Studies on delavirdine, which is structurally related to atevirdine, have shown that while in vitro passaging can select for the unique P236L mutation, clinical resistance is predominantly driven by the K103N and Y181C mutations. nih.gov These mutations confer broad NNRTI cross-resistance, limiting the sequential use of first-generation drugs. nih.gov Therefore, it is highly probable that viral strains resistant to atevirdine would harbor these same mutations and exhibit significant cross-resistance to nevirapine, delavirdine, and efavirenz.

Table 1: Key Resistance Mutations and Cross-Resistance in First-Generation NNRTIs

| Mutation | Selected by | Cross-Resistance Profile |

| K103N | Efavirenz, Nevirapine, Delavirdine | High-level resistance to efavirenz, nevirapine, and delavirdine. nih.govnih.gov |

| Y181C | Nevirapine, Delavirdine | High-level resistance to nevirapine and delavirdine; low-level to efavirenz. nih.govnih.gov |

| L100I | Nevirapine, Delavirdine, Efavirenz | Intermediate resistance to first-generation NNRTIs. |

| G190A/S | Efavirenz, Nevirapine | High-level resistance to nevirapine and efavirenz. iasusa.org |

| P236L | Delavirdine (in vitro) | Confers resistance to delavirdine but can increase susceptibility to other NNRTIs. Rarely seen in clinical settings. nih.gov |

This table summarizes common resistance patterns for first-generation NNRTIs, which are applicable to Atevirdine Mesylate due to its classification and shared mechanism of action.

Strategies for Overcoming NNRTI Resistance at the Molecular Level

The limitations imposed by the rapid development of resistance to first-generation NNRTIs like atevirdine spurred intensive research into novel inhibitors with improved resilience to mutations. These efforts have primarily focused on two key strategies: modifying the inhibitor structure to better accommodate a mutated binding pocket and developing inhibitors that form irreversible bonds with the target enzyme.

Development of Second-Generation NNRTIs with Improved Resistance Profiles

The second generation of NNRTIs, which includes etravirine and rilpivirine, was designed with the specific goal of overcoming the resistance conferred by mutations like K103N and Y181C. thebodypro.com A key innovation in their design is molecular flexibility.

Unlike the more rigid first-generation compounds, second-generation NNRTIs possess torsional freedom that allows them to adapt their conformation and reposition themselves within the binding pocket. nih.gov This "wobble" enables them to maintain effective binding and inhibitory activity even when mutations have altered the shape and properties of the pocket. For instance, etravirine has demonstrated potent activity against viral strains containing the K103N and Y181C mutations, which render first-generation drugs ineffective. thebodypro.comnih.gov Clinical studies have confirmed that etravirine retains activity in patients with documented resistance to first-generation NNRTIs. thebodypro.com

These diarylpyrimidine (DAPY) analogues, like etravirine and rilpivirine, have a higher genetic barrier to resistance, meaning that multiple mutations are often required to significantly reduce their efficacy. nih.gov

Table 2: Activity of Second-Generation NNRTIs Against Resistant Strains

| Compound | Class | Activity against K103N Mutant | Activity against Y181C Mutant | Key Feature |

| Etravirine | Second-Generation | Yes thebodypro.com | Yes nih.gov | Molecular flexibility allows binding to mutant RT. nih.gov |

| Rilpivirine | Second-Generation | Yes | Yes | Conformational flexibility. |

| Atevirdine | First-Generation | No | No | Rigid structure susceptible to single-point mutations. |

| Nevirapine | First-Generation | No | No nih.gov | Low genetic barrier to resistance. nih.gov |

| Efavirenz | First-Generation | No nih.gov | Yes (reduced susceptibility) nih.gov | Susceptible to K103N mutation. nih.gov |

Comparative Studies and Future Research Directions

Comparative Analysis of Atevirdine (B1665816) Mesylate with Approved and Investigational NNRTIs

Atevirdine mesylate's profile as an NNRTI is best understood through comparison with other drugs in its class, including first-generation agents like nevirapine (B1678648) and delavirdine (B1662856), and second-generation drugs such as etravirine (B1671769) and rilpivirine (B1684574).

Mechanistic Similarities and Differences

Like all NNRTIs, atevirdine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). iapac.orgimmunopaedia.org.za It binds to an allosteric site on the enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site. nih.gov This binding induces a conformational change in the enzyme, restricting the mobility of the p66 thumb subdomain and distorting the catalytic site, thereby inhibiting the conversion of viral RNA to DNA. immunopaedia.org.zanih.govnih.gov

While the general mechanism is shared across NNRTIs, subtle differences exist. First-generation NNRTIs, including atevirdine, generally have a lower genetic barrier to resistance. nih.gov A single point mutation, such as the K103N substitution, can confer high-level resistance to these drugs. researchgate.net In contrast, second-generation NNRTIs like etravirine were designed to be more flexible and can bind to the RT enzyme in multiple conformations. nih.govresearchgate.net This allows them to maintain activity against viral strains with mutations that cause resistance to earlier NNRTIs. nih.govresearchgate.net

Structural Comparisons of RT-Inhibitor Complexes

The crystal structures of HIV-1 RT complexed with various NNRTIs reveal a common "butterfly" or "horseshoe" binding motif, where the inhibitor has a central scaffold and two "wings" that interact with the hydrophobic NNIBP. nih.govresearchgate.net Although structurally diverse, most NNRTIs adopt this general conformation within the binding pocket. nih.gov

The structure of RT in complex with an NNRTI is typically in an 'open-cleft' conformation. nih.gov The specific interactions, however, vary between inhibitors. For instance, the flexibility of second-generation NNRTIs like etravirine allows for more robust interactions with the enzyme, even in the presence of resistance mutations. nih.govresearchgate.net The development of diarylpyrimidine (DAPY) and diaryltriazine (DATA) NNRTIs, such as etravirine and rilpivirine, was guided by this principle of structural flexibility to overcome resistance. frontiersin.org

Resistance Profile Comparisons

A significant challenge with NNRTI-based therapies is the rapid emergence of drug-resistant viral strains. nih.gov Atevirdine, as a first-generation NNRTI, is susceptible to resistance conferred by single point mutations. nih.gov A phase I clinical trial of atevirdine in combination with zidovudine (B1683550) found that after 24 weeks of therapy, HIV isolates from 62% of patients remained sensitive to atevirdine. nih.gov

The most common NNRTI resistance mutations include K103N, Y181C, and G190A. nih.gov The K103N mutation is a signature mutation for efavirenz (B1671121) resistance, while Y181C is associated with nevirapine resistance. nih.gov Delavirdine, another first-generation NNRTI, is particularly affected by the P236L mutation, although the K103N mutation is more prevalent in patients receiving delavirdine monotherapy. nih.gov

Second-generation NNRTIs exhibit a more favorable resistance profile. nih.gov Etravirine, for example, was specifically designed to be active against HIV-1 strains with resistance to first-generation NNRTIs, including those with the K103N and Y181C mutations. nih.gov Its ability to bind to the RT enzyme in multiple conformations gives it a higher genetic barrier to resistance, often requiring multiple mutations before a significant decrease in susceptibility is observed. nih.govresearchgate.net

Table 1: Comparative Resistance Profiles of Selected NNRTIs

| Drug | Generation | Key Resistance Mutations |

|---|---|---|

| Atevirdine | First | Susceptible to single point mutations like K103N. nih.govnih.gov |

| Nevirapine | First | Y181C, K103N. nih.gov |

| Delavirdine | First | K103N, P236L. nih.gov |

| Efavirenz | First | K103N. nih.gov |

| Etravirine | Second | Requires multiple mutations for resistance, active against K103N and Y181C. nih.govresearchgate.net |

| Rilpivirine | Second | K101E, E138K, Y181V. nih.gov |

Benchmarking of this compound in the NNRTI Development Landscape

Atevirdine was among the earlier NNRTIs to be developed. nih.gov Its development, alongside other bis(heteroaryl)piperazine (BHAP) compounds, contributed to the understanding of the structure-activity relationships of this class of inhibitors. nih.gov However, the landscape of NNRTI development has evolved significantly since then.

The progression from first to second-generation NNRTIs marks a clear advancement in addressing the challenge of drug resistance. nih.gov While atevirdine and its contemporaries demonstrated the potential of allosteric inhibition of HIV-1 RT, their clinical utility was limited by the rapid emergence of resistance. nih.govnih.gov The development of etravirine and rilpivirine, with their improved resistance profiles, set a new benchmark for NNRTI efficacy. nih.gov More recently, doravirine, approved in 2018, further exemplifies the continued refinement of NNRTIs. nih.gov Indirect comparisons of clinical trials have suggested that early triple-drug regimens based on the NNRTIs nevirapine and delavirdine were less effective in suppressing viral replication and increasing CD4 cell counts compared to protease inhibitor-based regimens. nih.gov

Unexplored Mechanistic Pathways and Novel Allosteric Sites for Targeting

The inherent flexibility of HIV-1 RT presents opportunities for discovering novel allosteric sites for inhibition. nih.govnih.gov X-ray crystallographic fragment screening has been employed to probe the RT enzyme for new druggable sites. nih.govnih.gov This technique has successfully identified seven new binding sites, some of which are located in the polymerase region and others in the RNase H domain. nih.govnih.gov

Three of these newly discovered sites—the Knuckles, NNRTI Adjacent, and Incoming Nucleotide Binding sites—have been shown to be inhibitory. nih.govnih.gov These sites offer fresh starting points for the structure-based design of novel anti-AIDS drugs. nih.gov Targeting these unexplored allosteric sites could lead to the development of inhibitors with novel mechanisms of action that may be effective against viral strains resistant to current NNRTIs.

Advanced Computational Approaches for NNRTI Design

Computational methods are integral to modern drug discovery and have been extensively applied to the design of new NNRTIs. nih.govnih.gov These techniques can be broadly categorized into structure-based and ligand-based methods. nih.gov

Structure-based methods , such as molecular docking and molecular dynamics simulations, rely on the 3D structure of the target protein. nih.gov With a vast number of crystal structures of HIV-1 RT available, these methods have been instrumental in understanding inhibitor binding and guiding the design of new compounds. frontiersin.orgnih.gov Molecular docking can predict the binding modes of potential inhibitors, while molecular dynamics simulations can provide insights into the dynamic interactions between the inhibitor and the enzyme. frontiersin.org

Ligand-based methods , like quantitative structure-activity relationship (QSAR) studies, are used when the 3D structure of the target is unknown and are based on the properties of known active compounds. nih.gov

These computational approaches have been successfully used to refine NNRTIs for enhanced potency and to identify novel chemical scaffolds. researchgate.net The integration of artificial intelligence and machine learning is poised to further accelerate the design and discovery of next-generation NNRTIs with improved efficacy and resistance profiles. researchgate.net

Integration of Multi-Omics Data in Antiviral Research for NNRTIs

The advent of high-throughput technologies has ushered in the era of "multi-omics," a systems biology approach that integrates diverse datasets from genomics, transcriptomics, proteomics, and metabolomics. This holistic strategy offers an unprecedented opportunity to unravel the complex interplay between viral and host factors, particularly in the context of antiviral drug research. For non-nucleoside reverse transcriptase inhibitors (NNRTIs) like this compound, which function through allosteric inhibition of HIV-1 reverse transcriptase (RT), a multi-omics approach provides a powerful framework for understanding the nuanced mechanisms of drug action, the evolution of resistance, and the broader physiological impact on the host. While atevirdine itself was developed prior to the widespread application of multi-omics, a retrospective and forward-looking analysis using these techniques could yield significant insights.

The integration of multi-omics data allows researchers to move beyond a single data type and build a more comprehensive model of drug-virus-host interactions. hivfrenchresistance.org This approach is crucial for understanding complex biological systems and can help bridge the gap from genotype to phenotype. hivfrenchresistance.org For HIV, this means connecting viral genetic mutations to changes in protein function, cellular pathways, and ultimately, clinical outcomes. mdpi.comnih.gov

Genomic and Transcriptomic Insights into NNRTI Resistance

Transcriptomics, the study of the complete set of RNA transcripts, adds another layer of information. It can reveal how NNRTI treatment and the emergence of resistance mutations affect the expression of both viral and host genes. For example, analysis of HIV-related transcriptome datasets can help identify host genes and pathways associated with natural resistance to HIV infection. mdpi.com Applying this to atevirdine could involve analyzing gene expression changes in host cells upon treatment, potentially uncovering cellular responses that either support or hinder the drug's antiviral activity.

Interactive Table: Key Resistance Mutations for First-Generation NNRTIs

| Mutation | Associated Drug(s) | Impact on Susceptibility | Reference |

| K103N | Nevirapine, Efavirenz, Delavirdine | High-level resistance | nih.govnih.gov |

| Y181C | Nevirapine, Delavirdine | High-level resistance | nih.gov |

| Y188L/C/H | Nevirapine, Efavirenz, Delavirdine | Variable resistance levels | nih.gov |

| G190A/S | Nevirapine, Efavirenz | High-level resistance | youtube.com |

| P236L | Delavirdine | High-level resistance | nih.gov |

Proteomic and Metabolomic Perspectives

Proteomics, the large-scale study of proteins, provides critical insights into the functional consequences of genetic variations. In the context of atevirdine and other NNRTIs, proteomics can be used to:

Analyze Host-Virus Protein Interactions: HIV-1 relies heavily on host cellular machinery for its replication. nih.gov Proteomic analyses can identify the host proteins that interact with the viral RT enzyme, and how these interactions are modulated by NNRTI binding. nih.gov

Characterize Conformational Changes: NNRTIs inhibit RT by binding to an allosteric pocket, inducing conformational changes that impair its polymerase function. nih.gov Detailed proteomic and structural studies can map these dynamic changes, explaining how specific mutations allow the enzyme to evade inhibition while retaining its function.

Metabolomics involves the study of small molecules, or metabolites, within cells and biological systems. For a drug like atevirdine, metabolomic studies can elucidate:

Drug Metabolism Pathways: Atevirdine and the related compound delavirdine are metabolized primarily by cytochrome P450 (CYP450) enzymes, particularly CYP3A4. nih.govnih.gov Metabolomics can provide a comprehensive profile of all drug metabolites, identifying previously unknown breakdown products.

Cellular Metabolic Perturbations: Beyond its own metabolism, atevirdine's interaction with the host cell can alter various cellular metabolic pathways. Multi-omics studies in people living with HIV on antiretroviral therapy have revealed significant alterations in amino acid and lipid metabolism. nih.gov Understanding these shifts could help explain off-target effects and variations in patient responses.

Future Directions: A Synergistic Approach

The true power of multi-omics lies in the integration of these data layers. For a first-generation NNRTI like this compound, a future research paradigm could involve:

Correlating Genotype with Proteotype: Linking specific DRMs (genomics) to observed changes in the RT enzyme's structure and flexibility (proteomics) to precisely model the mechanism of resistance.

Linking Host Genomics to Drug Metabolism: Analyzing host genetic variations (e.g., in CYP450 genes) alongside detailed drug metabolite profiles (metabolomics) to predict patient-specific responses and potential drug-drug interactions.

Building Integrated Network Models: Combining all 'omics' data to create comprehensive network models of HIV-1 replication in the presence of atevirdine. nih.gov These models could reveal novel vulnerabilities and identify biomarkers that predict virological failure or success.

While research on atevirdine largely predates the multi-omics revolution, applying these powerful analytical tools could reinvigorate the study of first-generation NNRTIs. The insights gained would not only deepen our understanding of these specific compounds but also provide valuable lessons for the development of future antiretroviral agents with improved resistance profiles and better patient outcomes.

Q & A

Q. What are the key considerations for synthesizing and characterizing atevirdine mesylate in laboratory settings?

this compound synthesis requires careful control of reaction conditions to prevent cyclization via nucleophilic attack by the pyridine nitrogen on the mesylate group, which can lead to undesired pyridinium byproducts . Characterization should include mass spectrometry, H NMR, and elemental analysis to confirm structure and purity. For novel analogs, stability studies under varying temperatures and pH are critical to assess degradation pathways .

Q. How can researchers validate the in vitro anti-HIV activity of this compound?

Standard protocols involve testing inhibition of HIV-1 reverse transcriptase (RT) in enzyme assays and measuring viral replication in peripheral blood leukocyte cultures. Key metrics include the 50% inhibitory concentration (IC) and cytotoxic concentration (CC). For example, this compound shows IC values of 1 nM in RT inhibition and 2 µM for syncytia formation blockade in MT-2 cells . Parallel controls (e.g., zidovudine) and replication across multiple cell lines (e.g., PBMCs, MT-2) enhance reliability .

Q. What methodologies are recommended for assessing the metabolic stability of atevirdine analogs?

Use liver microsome assays to evaluate metabolic pathways such as N-dealkylation and hydroxylation. Structural modifications, like introducing 5-methoxy or 5-fluoro groups on the indole ring, reduce metabolic deactivation. Pharmacokinetic studies in animal models (e.g., rats, dogs) should measure oral bioavailability, , and to prioritize candidates with optimal exposure profiles .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Phase I trials revealed limited antiviral activity despite high in vitro potency, attributed to rapid resistance mutations (e.g., K103N, Y181C in RT) and suboptimal drug exposure . To reconcile this, combine pharmacokinetic-pharmacodynamic (PK/PD) modeling with longitudinal resistance genotyping. For example, in ACTG 187, trough serum levels <31 µM correlated with viral rebound due to resistance . Adjust dosing regimens or develop analogs with higher barriers to resistance .

Q. What experimental strategies can mitigate the development of resistance mutations during atevirdine therapy?

Combination therapy with nucleoside RT inhibitors (NRTIs) or protease inhibitors reduces resistance risk. Preclinical data show that Y181C mutations emerge less frequently when atevirdine is paired with zidovudine . Structure-based drug design can also optimize interactions with RT’s hydrophobic pocket; for instance, bulkier N-alkyl substituents (e.g., tert-butyl) hinder mutation-induced steric clashes .

Q. How can researchers design robust clinical trials to evaluate this compound’s antiviral potential?

Adopt adaptive trial designs with frequent viral load monitoring (e.g., weekly plasma RNA quantification) to capture early virologic responses before resistance develops . Include pharmacokinetic endpoints (e.g., ) to ensure therapeutic drug levels. For example, ACTG 187 used dose escalation targeting serum troughs of 5–31 µM, but higher exposures may be needed to suppress resistant variants .

Q. What analytical methods are critical for quantifying this compound and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is standard for serum quantification, validated via linearity (1–50 µM), precision (CV <15%), and recovery (>90%) . For metabolite profiling (e.g., U-89255), liquid chromatography–tandem mass spectrometry (LC-MS/MS) provides specificity. Include quality controls spiked with reference standards to ensure reproducibility .

Q. How should conflicting data on atevirdine’s pharmacokinetic variability be interpreted?

Intersubject variability in oral clearance (e.g., 90% increase from 400 mg to 1,600 mg doses) may stem from saturation of absorption pathways or polymorphic CYP450 metabolism . Conduct population pharmacokinetic analyses to identify covariates (e.g., body weight, CYP3A4 genotype). Preclinical data from multiple species (rats, dogs) can guide human dose adjustments .

Methodological Guidelines

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability. Report absolute numerical data (e.g., CD4 counts, viral RNA copies) alongside derived metrics (e.g., log changes). Avoid reliance on p-values alone; instead, emphasize effect sizes and confidence intervals .

Q. How can researchers optimize experimental design for studying atevirdine analogs?

Follow factorial designs to test structural variables (e.g., indole substituents, spacer flexibility) against antiviral activity and metabolic stability. Prioritize analogs with IC <10 nM in RT assays and >50% oral bioavailability in animal models. Use response surface methodology to balance potency and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.